molecular formula C16H12F3NO4 B12589346 Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- CAS No. 649773-68-2

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-

Cat. No.: B12589346
CAS No.: 649773-68-2
M. Wt: 339.26 g/mol
InChI Key: BDFFEVKQOXOBDK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- is a compound that features a benzoic acid core with a trifluoromethyl group attached to a phenoxyacetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow nitration processes. These methods utilize mixed acids within droplet-based microreactors to optimize reaction conditions and improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide in acetic acid for oxidation, and mixed acids (such as nitric and sulfuric acids) for nitration reactions. The conditions for these reactions are optimized to achieve high conversion rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions typically yield nitro derivatives of the original compound .

Scientific Research Applications

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes and receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

649773-68-2

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

IUPAC Name

3-[[2-[4-(trifluoromethyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)11-4-6-13(7-5-11)24-9-14(21)20-12-3-1-2-10(8-12)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)

InChI Key

BDFFEVKQOXOBDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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